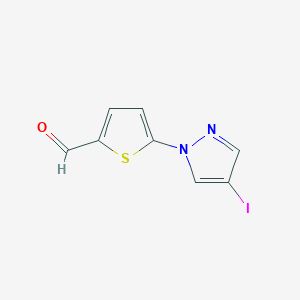

5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 5-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde , reflecting its substitution pattern and functional groups. The molecular formula is C₈H₅IN₂OS , with a calculated molecular weight of 320.11 g/mol (derived by substituting bromine with iodine in the analogous brominated compound described in search results). Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | Not publicly available |

| SMILES | C1=C(SC=C1C=O)N2C=C(I)C=N2 |

| InChI Key | [To be determined] |

Synonyms for this compound are limited in publicly accessible databases, though structural analogs such as 5-(4-bromo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde are well-documented. The aldehyde group at the 2-position of the thiophene ring and the iodine atom at the 4-position of the pyrazole ring are critical to its reactivity and utility in cross-coupling reactions.

Structural Features and Molecular Geometry

The molecule consists of two aromatic heterocycles: a thiophene ring and a 4-iodo-substituted pyrazole ring, connected via a nitrogen atom at the 1-position of the pyrazole. Key structural attributes include:

- Thiophene Ring : A five-membered sulfur-containing ring with conjugated double bonds, contributing to the compound’s planar geometry. The aldehyde group at the 2-position introduces polarity, enhancing solubility in polar aprotic solvents.

- Pyrazole Ring : A five-membered diunsaturated ring with two adjacent nitrogen atoms. The iodine substituent at the 4-position increases the ring’s electron-deficient character, making it susceptible to nucleophilic aromatic substitution reactions.

The bond lengths and angles can be inferred from crystallographic data of related compounds. For example, in 4-iodo-1H-pyrrole-2-carbaldehyde, the C–I bond length is approximately 2.10 Å , while the C=O bond in the aldehyde group measures 1.22 Å . These parameters suggest moderate steric hindrance around the iodine atom, which may influence regioselectivity in subsequent reactions.

The molecule’s dipole moment is influenced by the electron-withdrawing iodine and aldehyde groups, creating a polarized electronic structure that facilitates interactions with nucleophiles and electrophiles. Conformational analysis using computational methods (e.g., density functional theory) would further elucidate preferred spatial arrangements, though such studies are not yet reported for this specific compound.

Historical Context in Heterocyclic Chemistry

The development of 5-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is rooted in advancements in heterocyclic chemistry during the late 20th and early 21st centuries. Pyrazole derivatives have long been studied for their pharmacological properties, including anti-inflammatory and anticancer activities, while thiophene-based compounds are foundational in materials science for their conductive properties.

The introduction of halogen atoms, particularly iodine, into heterocycles emerged as a strategy to improve reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings. For instance, the brominated analog 5-(4-bromo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde has been used as a precursor for synthesizing biaryl structures via palladium-catalyzed couplings. The iodine-substituted variant likely represents a refinement of this approach, leveraging iodine’s superior leaving-group ability and compatibility with milder reaction conditions.

Recent synthetic efforts have focused on optimizing the preparation of such hybrids. A typical route involves:

- Pyrazole Functionalization : Iodination of 1H-pyrazole using iodine monochloride in the presence of a Lewis acid catalyst.

- Thiophene Coupling : Reaction of the iodopyrazole with thiophene-2-carbaldehyde under basic conditions, often employing dimethylformamide as a solvent.

Properties

Molecular Formula |

C8H5IN2OS |

|---|---|

Molecular Weight |

304.11 g/mol |

IUPAC Name |

5-(4-iodopyrazol-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C8H5IN2OS/c9-6-3-10-11(4-6)8-2-1-7(5-12)13-8/h1-5H |

InChI Key |

NOVJGYBDFTXJRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)N2C=C(C=N2)I)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

Coupling Reaction: The iodinated pyrazole is then coupled with the thiophene ring using a palladium-catalyzed cross-coupling reaction.

Formylation: Finally, the aldehyde group is introduced to the thiophene ring through a formylation reaction, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.

Reduction: 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling Reactions: Biaryl or alkyne derivatives.

Scientific Research Applications

5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly in the design of kinase inhibitors.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophene and pyrazole rings can also participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

The following comparison focuses on structurally related thiophene-2-carbaldehyde derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Substituent Effects and Reactivity

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Iodo and bromo substituents (electron-withdrawing) enhance electrophilicity at the thiophene ring, favoring cross-coupling reactions, while methoxy or diphenylamino groups (electron-donating) improve charge transport in optoelectronic materials .

- Steric Effects: Bulky substituents (e.g., carbazole in 6a) increase melting points (140–145°C) due to enhanced crystallinity, whereas flexible groups (e.g., diphenylamino in 6b) reduce melting points (75–80°C) .

- Oxidative Stability : Sulfanyl-substituted analogs (e.g., ) are prone to oxidation, forming sulfonyl or carboxylic acid derivatives, which may limit their utility in reducing environments .

Key Observations :

- Halogenation vs.

- Knoevenagel Condensation: The aldehyde group in thiophene-2-carbaldehydes is critical for forming cyanoacrylic acid derivatives (e.g., ’s compounds 6 and 7), which are pivotal in dye-sensitized solar cells .

Key Observations :

- Optoelectronic Materials: Quinoxaline-thiophene hybrids () demonstrate bipolar charge transport, making them suitable for photovoltaic active layers .

Biological Activity

Antimicrobial Activity

Pyrazole derivatives have shown promising antimicrobial properties. Some pyrazole carboxamides have displayed notable antifungal activity against phytopathogenic fungi . While specific data for 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is not available, its structural similarity to these compounds suggests potential antimicrobial activity.

Antitumor Activity

Pyrazole derivatives have demonstrated significant antitumor properties. They have shown inhibitory activity against various targets implicated in cancer, including BRAF(V600E), EGFR, telomerase, ROS Receptor Tyrosine Kinase, and Aurora-A kinase . The presence of both pyrazole and thiophene rings in 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde may contribute to potential antitumor activity.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties . While specific studies on 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde are not available, its structural features suggest it may possess anti-inflammatory activity.

Structure-Activity Relationship

The biological activity of 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is likely influenced by its unique structural features:

- Iodine substituent: The presence of an iodine atom on the pyrazole ring may enhance its reactivity and potential for forming covalent bonds with biological targets.

- Aldehyde group: The aldehyde group on the thiophene ring could participate in various biochemical reactions, potentially contributing to the compound's biological activity.

- Heterocyclic rings: The combination of pyrazole and thiophene rings may allow for π-π stacking interactions with aromatic amino acids in proteins, potentially affecting enzyme or receptor function.

Comparison with Similar Compounds

| Compound | Structural Difference | Potential Impact on Biological Activity |

|---|---|---|

| 5-(1H-pyrazol-4-yl)thiophene-2-carbaldehyde | Lacks iodine atom | Potentially less reactive in certain substitution reactions |

| 4-Iodopyrazole | Lacks thiophene ring | Limited applications in materials science, potentially different biological profile |

| Thiophene-2-carbaldehyde | Lacks pyrazole ring | Potentially reduced biological activity |

Research Gaps and Future Directions

- Specific biological assays: Conduct in vitro and in vivo studies to determine the exact biological activities of 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde.

- Structure-activity relationship studies: Synthesize and test structural analogs to understand how modifications affect biological activity.

- Mechanism of action: Investigate the compound's interactions with potential molecular targets, such as enzymes or receptors.

- Synergistic effects: Explore potential synergistic effects when combined with known drugs, similar to studies conducted with other pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.